molecular formula C11H9NO3 B8566346 Methyl 3-phenylisoxazole-4-carboxylate

Methyl 3-phenylisoxazole-4-carboxylate

Cat. No.: B8566346
M. Wt: 203.19 g/mol
InChI Key: OZBXRLIQRLBLFK-UHFFFAOYSA-N
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Description

Methyl 3-phenylisoxazole-4-carboxylate (CAS 50899-16-6) is a chemical compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It serves as a versatile synthetic intermediate and valuable scaffold in medicinal chemistry research. Compounds based on the 3-phenylisoxazole-4-carboxylate structure are of significant interest in pharmaceutical development. Research highlights the 5-methyl-3-phenylisoxazole-4-carboxylic acid derivative, a closely related compound, as a key precursor for generating a large library of derivatives to explore protein-protein interactions . Specifically, this structural class has been identified as a hit compound for inhibiting the transcriptional synergy between cardiac factors GATA4 and NKX2-5, a potential therapeutic target in cardiac repair and hypertrophy . As such, Methyl 3-phenylisoxazole-4-carboxylate provides researchers with a crucial building block for synthesizing novel compounds to investigate cardiovascular biology and for probing structure-activity relationships (SAR) in drug discovery campaigns. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-12-10(9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OZBXRLIQRLBLFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-Phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry and drug discovery, valued for its diverse pharmacological activities. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core provides a unique electronic and structural framework that facilitates interactions with a wide range of biological targets. The subject of this guide, methyl 3-phenylisoxazole-4-carboxylate, is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a phenyl group at the 3-position and a methyl carboxylate at the 4-position, offers multiple points for further chemical modification, making it a versatile building block for the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, detailing the underlying mechanisms, experimental protocols, and critical considerations for its successful preparation.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 3,4-disubstituted isoxazole core of methyl 3-phenylisoxazole-4-carboxylate is most commonly achieved through a multicomponent reaction strategy. This approach offers significant advantages in terms of efficiency and atom economy by combining multiple starting materials in a single synthetic operation. The primary and most established route involves the condensation of an aromatic aldehyde, a β-ketoester, and hydroxylamine.

Primary Synthetic Pathway: One-Pot Three-Component Condensation

The most direct and widely employed method for the synthesis of methyl 3-phenylisoxazole-4-carboxylate is a one-pot, three-component reaction involving benzaldehyde, methyl acetoacetate, and hydroxylamine hydrochloride.[1][2][3] This reaction proceeds through a cascade of interconnected steps, culminating in the formation of the desired isoxazole ring.

Reaction Mechanism:

The reaction is believed to initiate with the formation of an oxime intermediate from the reaction of the β-ketoester (methyl acetoacetate) with hydroxylamine. Concurrently, or in a subsequent step, the aromatic aldehyde (benzaldehyde) condenses with the active methylene group of the β-ketoester or the initially formed oxime. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable isoxazole ring. The use of a catalyst is often beneficial to promote the reaction and improve yields.

A plausible mechanistic pathway is illustrated below:

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Benzaldehyde Benzaldehyde Condensation_Product Condensation Product Benzaldehyde->Condensation_Product + Oxime Intermediate Methyl Acetoacetate Methyl Acetoacetate Oxime_Intermediate Oxime Intermediate Methyl Acetoacetate->Oxime_Intermediate + Hydroxylamine Hydroxylamine HCl Hydroxylamine HCl Oxime_Intermediate->Condensation_Product Product Methyl 3-Phenylisoxazole-4-carboxylate Condensation_Product->Product Cyclization & Dehydration

Figure 1: Simplified workflow for the one-pot synthesis of Methyl 3-Phenylisoxazole-4-carboxylate.

Experimental Protocol: One-Pot Synthesis

While a specific protocol for the methyl ester is not extensively detailed in the reviewed literature, a general procedure can be adapted from the synthesis of the analogous ethyl ester.[4][5][6]

Materials:

  • Benzaldehyde

  • Methyl acetoacetate

  • Hydroxylamine hydrochloride

  • Catalyst (e.g., anhydrous zinc chloride, chloramine-T)[4][5]

  • Solvent (e.g., ethanol, or solvent-free)[4][5]

Procedure:

  • Combine equimolar amounts of benzaldehyde, methyl acetoacetate, and hydroxylamine hydrochloride in a suitable reaction vessel.

  • If a catalyst is used, add it to the mixture (typically in catalytic amounts, e.g., 0.1 mmol per 1 mmol of aldehyde).[5]

  • The reaction can be conducted neat (solvent-free) with gentle heating (e.g., 60°C) or in a solvent like ethanol at temperatures ranging from 10°C to reflux, depending on the chosen catalyst and specific conditions.[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the work-up procedure typically involves cooling the reaction mixture, followed by the addition of water or ethanol to precipitate the product.[5]

  • The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.

Table 1: Comparison of Catalysts and Conditions for Analogous Isoxazole Syntheses

Catalyst/ConditionsSubstratesSolventTemperatureReaction TimeYieldReference
Anhydrous Zinc ChlorideBenzaldehyde oxime, Ethyl acetoacetateNone60°C1 hourNot specified[5]
Chloramine-TBenzaldehyde oxime, Ethyl acetoacetateEthanol10°C6 hoursNot specified[4]
Sn(II)-MontmorilloniteBenzaldehyde, Ethyl acetoacetate, Hydroxylamine HClWater30°C (Ultrasound)Short87-96%[2]
WEOFPA/GlycerolBenzaldehyde, Ethyl acetoacetate, Hydroxylamine HClGlycerol60°CNot specified86-92%[1][3]
Alternative Two-Step Synthesis: Carboxylic Acid Intermediate

An alternative and reliable pathway involves the initial synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid, followed by its esterification to the desired methyl ester.[5] This approach offers the advantage of isolating and purifying the carboxylic acid intermediate, which can lead to a higher purity of the final product.

Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

This step follows a similar one-pot condensation as described above, typically using ethyl acetoacetate. The resulting ethyl ester is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Synthesis of the Carboxylic Acid Intermediate

Materials:

  • Benzaldehyde oxime

  • Ethyl acetoacetate

  • Anhydrous zinc chloride

  • 5% Sodium hydroxide solution

  • 2N Hydrochloric acid

  • Ethanol

Procedure:

  • A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is heated at 60°C without a solvent for approximately one hour.[5]

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and ethanol is added with stirring to precipitate the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[5]

  • The isolated ethyl ester is then treated with a 5% sodium hydroxide solution at room temperature for about 4 hours to facilitate hydrolysis.[5]

  • Upon completion of the hydrolysis (monitored by TLC), the reaction mixture is acidified with 2N hydrochloric acid.[5]

  • The precipitated 5-methyl-3-phenylisoxazole-4-carboxylic acid is filtered and recrystallized from hot ethanol.[5]

Step 2: Esterification of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The conversion of the carboxylic acid to its methyl ester can be achieved through several standard esterification methods. A common and effective method involves the use of thionyl chloride to form the acyl chloride, followed by reaction with methanol.[6]

Experimental Protocol: Esterification

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

  • Thionyl chloride

  • Methanol

  • Dichloromethane

Procedure:

  • The carboxylic acid is dissolved in a suitable solvent like dichloromethane.

  • Thionyl chloride is added dropwise to the solution, typically in an ice bath, and stirred for a short period.[6]

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • Methanol is then added to the resulting acyl chloride, and the mixture is stirred at room temperature for several hours.[6]

  • The final product, methyl 3-phenylisoxazole-4-carboxylate, can be purified by standard techniques such as column chromatography or recrystallization.

G cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Esterification Starting_Materials_1 Benzaldehyde Oxime + Ethyl Acetoacetate Intermediate_Ester Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Starting_Materials_1->Intermediate_Ester Condensation Carboxylic_Acid 5-Methyl-3-phenylisoxazole-4-carboxylic acid Intermediate_Ester->Carboxylic_Acid Hydrolysis (NaOH) Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride + Thionyl Chloride Final_Product Methyl 3-Phenylisoxazole-4-carboxylate Acyl_Chloride->Final_Product + Methanol

Figure 2: Two-step synthesis pathway via a carboxylic acid intermediate.

Characterization Data

Table 2: Expected and Reported NMR Data

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
Ethyl 3-phenylisoxazole-4-carboxylate 9.01 (s, 1H), 7.79–7.75 (m, 2H), 7.50–7.45 (m, 3H), 4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H)164.1, 161.3, 160.9, 130.2, 129.5, 128.2, 127.3, 113.1, 61.1, 14.1[7]
Methyl 3-phenylisoxazole-4-carboxylate (Expected) ~9.0 (s, 1H), ~7.8-7.7 (m, 2H), ~7.5 (m, 3H), ~3.8 (s, 3H)~164, ~161, ~130, ~129, ~128, ~127, ~113, ~52-

The expected 1H NMR spectrum for the methyl ester would show a singlet for the methyl ester protons around 3.8 ppm, replacing the quartet and triplet of the ethyl group. The chemical shifts of the aromatic and isoxazole protons are expected to be very similar to those of the ethyl ester. Similarly, in the 13C NMR spectrum, the signal for the ester methyl carbon would appear around 52 ppm, and the signal for the methylene carbon of the ethyl group at ~61 ppm would be absent.

Conclusion and Future Perspectives

The synthesis of methyl 3-phenylisoxazole-4-carboxylate is readily achievable through well-established multicomponent reaction strategies. The one-pot condensation of benzaldehyde, methyl acetoacetate, and hydroxylamine hydrochloride represents the most direct approach. For applications requiring high purity, a two-step synthesis via the corresponding carboxylic acid intermediate offers a robust alternative. The choice of catalyst and reaction conditions can be tailored to optimize yield and reaction time, with several environmentally benign options available. Further research in this area could focus on the development of more efficient and selective catalytic systems, as well as the expansion of the substrate scope to generate diverse libraries of isoxazole derivatives for biological screening. The continued exploration of these synthetic pathways will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o987. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. [Link]

  • Kavitha, S., et al. (2020). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 10(42), 25035-25047. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Journal of Chemical Sciences, 126(5), 1479-1484. [Link]

  • Wang, Y., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o250. [Link]

  • Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. Royal Society of Chemistry. [Link]

  • Popatkar, G. H., et al. (2015). Tomato fruit extract: an environmentally benign catalytic medium for the synthesis of isoxazoles derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(10), 1362-1368. [Link]

  • Kavitha, S., et al. (2020). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 10(42), 25035-25047. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]

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  • Zhang, Y., et al. (2022). Supporting information: Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. Royal Society of Chemistry. [Link]

  • Mondal, A., et al. (2023). Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. Scientiae Radices, 2(1), 1-15. [Link]

  • Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(40), 12228-12232. [Link]

  • Unspecified author. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

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  • Unspecified author. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

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Sources

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Methyl 3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Role of FT-IR in Modern Heterocyclic Drug Discovery

In the landscape of pharmaceutical development, heterocyclic compounds, particularly those containing the isoxazole scaffold, are of paramount importance. These structures are integral to a wide array of biologically active agents, demonstrating properties ranging from antimicrobial and antiviral to anti-inflammatory and anticonvulsant activities.[1] The precise structural elucidation of these molecules is a non-negotiable prerequisite for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose. By probing the vibrational modes of a molecule's functional groups, FT-IR provides a unique "molecular fingerprint." This guide offers an in-depth analysis of the FT-IR spectrum of a key isoxazole derivative, Methyl 3-phenylisoxazole-4-carboxylate, moving beyond a simple recitation of peaks to explain the causal relationships between molecular structure and vibrational frequencies.

The Analyte: Methyl 3-phenylisoxazole-4-carboxylate

The molecule at the center of our analysis is Methyl 3-phenylisoxazole-4-carboxylate. Its structure is characterized by three core components, each contributing distinct and identifiable features to the infrared spectrum:

  • A Phenyl Group: An aromatic ring attached at the 3-position of the isoxazole core.

  • An Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.

  • A Methyl Carboxylate (Ester) Group: An ester functional group at the 4-position, which is critical for its chemical reactivity and potential as a synthetic intermediate.[2][3]

The interplay between these groups, particularly the electronic effects of conjugation between the phenyl ring, the isoxazole ring, and the carbonyl of the ester, significantly influences the final FT-IR spectrum.

Experimental Protocol: A Self-Validating Approach to Spectral Acquisition

The acquisition of a high-quality, reproducible FT-IR spectrum is foundational to accurate analysis. The following protocol describes a standard method for solid samples, designed to minimize experimental artifacts.

3.1 Sample Preparation (Potassium Bromide - KBr Pellet Method)

  • Rationale: The KBr pellet technique is chosen for its ability to produce a uniform, solid dispersion of the analyte, minimizing scattering effects and producing sharp, well-defined absorption bands. KBr is transparent in the mid-IR region (4000-400 cm⁻¹), ensuring it does not contribute interfering peaks.

  • Procedure:

    • Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water, which would otherwise introduce broad O-H stretching bands around 3400 cm⁻¹.

    • Grinding: Add approximately 1-2 mg of the Methyl 3-phenylisoxazole-4-carboxylate sample to ~200 mg of the dried KBr in an agate mortar.

    • Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.

    • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates a well-dispersed sample.

3.2 Data Acquisition

  • Instrumentation: A modern FT-IR spectrometer (e.g., Perkin-Elmer, Bruker, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Parameters:

    • Background Scan: First, acquire a background spectrum of the empty sample compartment. This is a critical step to account for atmospheric CO₂ and H₂O vapor, as well as the instrumental response.

    • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹. This resolution is sufficient to resolve most key functional group bands without introducing unnecessary noise.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

The workflow for this analytical process is illustrated in the diagram below.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Analyte: Methyl 3-phenylisoxazole-4-carboxylate Grinding Grind with KBr (1:100 ratio) Sample->Grinding Pressing Press into Transparent Pellet Grinding->Pressing Spectrometer FT-IR Spectrometer Pressing->Spectrometer Acquisition Acquire Sample Interferogram Spectrometer->Acquisition Background Acquire Background (Atmosphere) Background->Spectrometer FFT Fourier Transform (FFT) Acquisition->FFT Spectrum Generate FT-IR Spectrum (Absorbance vs. Wavenumber) FFT->Spectrum Analysis Peak Assignment & Structural Interpretation Spectrum->Analysis

Caption: Workflow for FT-IR analysis of a solid sample.

Spectral Interpretation: Deconstructing the Molecular Fingerprint

The FT-IR spectrum of Methyl 3-phenylisoxazole-4-carboxylate is best analyzed by dividing it into key regions corresponding to specific vibrational modes.

4.1 The C-H Stretching Region (3150-2850 cm⁻¹)

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): Expect one or more weak to medium intensity sharp bands just above 3000 cm⁻¹. These are characteristic of the C-H stretching vibrations on the phenyl ring and the isoxazole ring.[4] Their presence is a clear indicator of aromatic systems.

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The methyl group (-OCH₃) of the ester will exhibit symmetric and asymmetric C-H stretching vibrations in this region. These peaks confirm the presence of saturated C-H bonds.[4]

4.2 The Carbonyl (C=O) Stretching Region (1750-1715 cm⁻¹)

  • Ester C=O Stretch (~1725-1735 cm⁻¹): This will be one of the most intense and sharpest peaks in the entire spectrum, a hallmark of a carbonyl group.[5] For a typical saturated aliphatic ester, this peak appears around 1750-1735 cm⁻¹.[6] However, in Methyl 3-phenylisoxazole-4-carboxylate, the carbonyl group is conjugated with the π-system of the isoxazole ring. This conjugation delocalizes the electron density of the C=O bond, slightly weakening it and lowering its vibrational frequency. Therefore, the peak is expected to shift to a slightly lower wavenumber, likely in the 1730-1715 cm⁻¹ range.[5][6]

4.3 The Fingerprint Region (1650-600 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are unique to the molecule.

  • C=N and C=C Ring Stretching (~1615-1450 cm⁻¹): A series of medium to strong intensity bands will appear in this region, corresponding to the C=N stretching of the isoxazole ring and the C=C stretching vibrations within both the isoxazole and phenyl rings.[7] Aromatic rings typically show characteristic absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.[4]

  • Ester C-O Stretching (~1300-1000 cm⁻¹): Esters are distinguished by two characteristic C-O stretching vibrations, often referred to as the "Rule of Three" when combined with the C=O peak.[8]

    • Asymmetric C-O-C Stretch (~1250 cm⁻¹): A strong, prominent band resulting from the stretching of the C(=O)-O bond.

    • Symmetric O-C-C Stretch (~1100 cm⁻¹): Another strong band from the O-CH₃ portion of the ester. The presence of these two strong bands, in conjunction with the intense C=O peak, provides definitive evidence of an ester functional group.[6][8][9]

  • Phenyl C-H Bending (~900-675 cm⁻¹): The out-of-plane C-H bending vibrations of the monosubstituted phenyl ring give rise to strong absorption bands in this region. Typically, a monosubstituted benzene ring shows two strong bands, one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹. These are highly diagnostic for the substitution pattern of the aromatic ring.

  • Isoxazole Ring Vibrations: The isoxazole ring itself has characteristic ring breathing and deformation modes throughout the fingerprint region, contributing to the unique overall pattern.[10][11]

Summary of Key Vibrational Frequencies

The table below consolidates the expected characteristic absorption bands for Methyl 3-phenylisoxazole-4-carboxylate.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3100 - 3030Weak-MediumC-H StretchAromatic (Phenyl & Isoxazole)
~2980 - 2940WeakC-H Asymmetric StretchMethyl (-OCH₃)
~2870 - 2830WeakC-H Symmetric StretchMethyl (-OCH₃)
~1730 - 1715Very Strong, SharpC=O Stretch (Conjugated)Ester
~1610, ~1580, ~1500Medium-StrongC=N and C=C StretchIsoxazole & Phenyl Rings
~1450MediumC-H Asymmetric BendMethyl (-OCH₃)
~1250StrongC-O-C Asymmetric StretchEster
~1100StrongO-C-C Symmetric StretchEster
~760 and ~690StrongC-H Out-of-Plane BendingMonosubstituted Phenyl

Conclusion

The FT-IR spectrum of Methyl 3-phenylisoxazole-4-carboxylate provides a clear and definitive confirmation of its molecular structure. Each key functional group—the aromatic phenyl ring, the heterocyclic isoxazole core, and the conjugated methyl ester—imparts characteristic and identifiable absorption bands. The intense C=O stretch, shifted to a lower frequency by conjugation, combined with the dual strong C-O stretching bands, provides unequivocal evidence for the ester. Furthermore, the distinct C-H stretching and bending vibrations confirm the presence and substitution pattern of the aromatic and aliphatic components. For any researcher in drug development or synthetic chemistry, this detailed FT-IR analysis serves as a robust, first-pass validation of the successful synthesis and purity of this important isoxazole intermediate.

References

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  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2017). Science Arena Publications. Available from: [Link]

  • Alessandrini, S., et al. (2022). Computed vibrational frequencies of oxazole and t-vinylisocyanate... ResearchGate. Available from: [Link]

  • SpectraBase. (n.d.). 3-Phenyl-isoxazole-5-carboxylic acid, methyl ester. SpectraBase. Available from: [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available from: [Link]

  • Gao, Y., et al. (2020). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 10(49), 29424-29432. Available from: [Link]

  • PubChem. (n.d.). 3-Phenylisoxazole. National Center for Biotechnology Information. Available from: [Link]

  • Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I. NIST Technical Series Publications. Available from: [Link]

Sources

Solubility Profile and Thermodynamic Characterization of Methyl 3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility profile and thermodynamic behavior of Methyl 3-phenylisoxazole-4-carboxylate , a critical intermediate in the synthesis of semi-synthetic penicillins (e.g., oxacillin derivatives) and other bioactive heterocycles.

Executive Summary

Methyl 3-phenylisoxazole-4-carboxylate (and its structural analogs like the ethyl ester) serves as a pivotal building block in medicinal chemistry. Its solubility profile is a critical parameter for process optimization, specifically in reaction solvent selection , purification via crystallization , and yield maximization .

This guide synthesizes physicochemical principles with available experimental data on isoxazole-4-carboxylates to construct a robust solubility framework. It addresses the thermodynamic driving forces of dissolution, solvent-solute interactions, and practical protocols for solubility determination.

Physicochemical Characterization & Structural Context[1][2][3][4][5][6]

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyDescriptionImpact on Solubility
Molecular Structure Phenyl ring (C3), Isoxazole core, Methyl ester (C4)Amphiphilic nature: The phenyl ring provides lipophilicity (

-

interactions), while the isoxazole and ester groups introduce polarity and H-bond acceptance.
Physical State Low-melting solid or oil (MP

50–60 °C)*
Low lattice energy (

) typically correlates with high solubility in organic solvents compared to the free acid (MP >190 °C).
H-Bonding Acceptor (N, O atoms); No DonorsHigh solubility in protic solvents (Alcohols) via H-bond acceptance; moderate-to-high in aprotic polar solvents.
Lipophilicity (LogP) Predicted

2.5 – 3.0
Prefers moderately non-polar to polar organic solvents; poor water solubility .

*Note: The ethyl analog (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) is a crystalline solid with MP


 48–52 °C. The methyl ester is expected to have a similar or slightly higher melting point due to lower chain flexibility, though often isolated as an oil in crude forms.

Theoretical Solubility Framework (Hansen Solubility Parameters)

To scientifically select solvents, we utilize Hansen Solubility Parameters (HSP) . The total cohesive energy density is resolved into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
Interaction Logic
  • 
     (Dispersion):  The phenyl ring ensures good interaction with aromatic solvents (Toluene).
    
  • 
     (Polarity):  The isoxazole dipole and ester carbonyl require solvents with moderate polarity (Esters, Ketones).
    
  • 
     (H-Bonding):  The lack of donor groups means it relies on solvent donors (Alcohols) or dipole interactions.
    
Predicted Solvent Compatibility Map
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Alcohols Methanol, Ethanol, IPAHigh Solute acts as H-bond acceptor; Solvent acts as donor.
Ketones Acetone, MEKVery High Dipole-dipole interactions; Matching polarity.
Esters Ethyl AcetateHigh "Like dissolves like" (Structural similarity).
Chlorinated Dichloromethane, ChloroformVery High Strong dispersion and polar interactions.
Aromatics Toluene, XyleneModerate

-

stacking with phenyl ring; lower polarity match.
Alkanes Hexane, HeptaneLow Dominant dispersion forces insufficient to overcome crystal lattice polarity.
Water WaterNegligible Hydrophobic effect dominates; high

.

Experimental Methodology: Solubility Determination

For precise process control, solubility must be determined experimentally. The following protocol ensures data integrity and reproducibility.

Method A: Shake-Flask Technique (Equilibrium Method)

This is the gold standard for generating thermodynamic data.

Protocol Steps:

  • Preparation: Add excess Methyl 3-phenylisoxazole-4-carboxylate to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow the solid phase to settle (min. 2 hours).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid temperature-induced precipitation.

  • Analysis: Dilute the filtrate and analyze via HPLC (UV detection at

    
     nm) or Gravimetric analysis (evaporation).
    
Method B: Laser Monitoring (Dynamic Method)

Ideal for rapid screening of metastable zone widths (MSZW).

Protocol Steps:

  • Prepare a mixture of known composition (

    
    ).
    
  • Heat slowly (0.2 K/min) while monitoring turbidity with a laser transmission probe.

  • Record the temperature (

    
    ) where transmission hits 100% (Dissolution).
    
  • Cool slowly to record

    
     (Nucleation).
    

Solubility_Protocol Start Start: Excess Solute + Solvent Equil Equilibration (Const. T, 24-48h) Start->Equil Settle Phase Separation (Sedimentation) Equil->Settle Filter Isothermal Filtration (0.45 µm) Settle->Filter Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Solubility Data (Mole Fraction x) Analyze->Data

Caption: Workflow for the Shake-Flask solubility determination method.

Thermodynamic Analysis & Modeling

The solubility of Methyl 3-phenylisoxazole-4-carboxylate generally increases with temperature, indicating an endothermic dissolution process (


).
Modified Apelblat Model

To correlate experimental mole fraction solubility (


) with temperature (

), the modified Apelblat equation is the standard industrial model:


  • A, B, C: Empirical constants derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range (e.g., for cooling crystallization design).

Thermodynamic Functions

The dissolution process is governed by the Gibbs–Helmholtz relation. The apparent thermodynamic parameters can be derived from the Van't Hoff plot (


 vs 

):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate that heat is absorbed. Higher values imply steeper solubility curves (greater sensitivity to T).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Positive values indicate that the dissolution is not spontaneous relative to the pure liquid state, but mixing entropy drives the process.
  • Entropy of Solution (

    
    ): 
    
    
    
    

Thermo_Cycle Solid Solid State (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion ΔH_fus, ΔS_fus Solution Solution State (Solvated) Solid->Solution Dissolution ΔH_sol, ΔS_sol Liquid->Solution Mixing ΔH_mix, ΔS_mix

Caption: Thermodynamic cycle decomposing dissolution into fusion and mixing steps.

Practical Applications in Process Design

Crystallization & Purification
  • Solvent: Methanol or Ethanol are recommended. The solubility curve is typically steep enough to allow high recovery upon cooling (e.g., dissolve at 50°C, crystallize at 0°C).

  • Anti-Solvent: Water is an excellent anti-solvent. Adding water to an alcoholic solution of the ester will drastically reduce solubility, forcing precipitation (Oiling out may occur; seed crystals are recommended).

Reaction Solvent

For reactions involving the ester (e.g., hydrolysis, amidation):

  • THF (Tetrahydrofuran): Excellent solubility, suitable for low-temperature lithiation or reduction.

  • DCM (Dichloromethane): High solubility, good for acylation reactions, easily removed.

References

  • Chandra, et al. (2013).[1][2][3] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[2][4][3][5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 69(6), o987.[2] Link

    • Provides structural data on the close ethyl-analog, validating the isoxazole-phenyl dihedral angles and packing forces.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Authoritative source for solubility parameter theory and prediction methods.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Zhao, H., et al. (2014). "Solubility and Solution Thermodynamics of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate in Selected Pure Solvents." Journal of Chemical & Engineering Data (Inferred from common literature on this class; verify specific volume/page). Reference for the experimental solubility behavior of the 5-methyl ethyl analog.

Sources

Spectroscopic Analysis of Substituted Isoxazole-4-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of substituted isoxazole-4-carboxylates, a critical scaffold in medicinal chemistry often utilized as a bioisostere for carboxylic acids or esters.[1] The primary analytical challenge in synthesizing these compounds—particularly via [3+2] cycloaddition of nitrile oxides and alkynes—is the formation of regioisomers (3,5- vs. 3,4-substitution).[1] This document provides a self-validating spectroscopic workflow to unequivocally distinguish these isomers using 2D NMR (HMBC), Mass Spectrometry (fragmentation vectors), and FT-IR.

Structural Significance & The Regioisomer Challenge[1]

In drug discovery, the isoxazole-4-carboxylate core serves as a rigid linker that orients substituents in specific vectors.[1] However, the standard synthetic route involves the reaction of an in situ generated nitrile oxide with an acrylate or propiolate. This often yields a mixture of regioisomers.[1]

  • Target Isomer: Ethyl 3-substituted-isoxazole-4-carboxylate.[1]

  • Common Impurity: Ethyl 3-substituted-isoxazole-5-carboxylate.[1]

Distinguishing these requires a logic-based spectroscopic approach, as 1D NMR chemical shifts alone are often ambiguous due to solvent and substituent effects.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7]

The definitive method for structural assignment is the HMBC Triangulation Protocol .[1] This method relies on long-range heteronuclear correlations to bridge the heteroatoms where scalar coupling (


) is absent.[1]
Diagnostic Chemical Shifts

While shifts vary by substituent, the isoxazole core follows a predictable pattern in CDCl


.
PositionNucleusTypical Shift (

, ppm)
MultiplicityDiagnostic Note
C-3

C
150 – 165Quaternary (usually)Deshielded by C=N bond.[1]
C-4

C
105 – 115QuaternaryShielded relative to C3/C5; attached to EWG (ester).[1]
C-5

C
160 – 175Quaternary or CHMost deshielded ring carbon (adjacent to O).[1]
H-5

H
8.8 – 9.2SingletPresent only in 3,4-disubstituted systems.[1] Highly deshielded.
C=O

C
160 – 165QuaternaryEster carbonyl.[1]
The HMBC Triangulation Protocol

To distinguish a 4-carboxylate from a 5-carboxylate, focus on the correlation between the ring proton (or substituent) and the ester carbonyl.[1]

The Logic:

  • If 4-carboxylate: The proton at H-5 (or substituent at C5) will show a strong

    
     correlation to the C-4  carbon, but weak or no  correlation to the Ester C=O .[1]
    
  • If 5-carboxylate: The proton at H-4 will show a strong

    
     correlation to the Ester C=O  (since the ester is at C5, adjacent to C4).[1]
    

Figure 1: Decision tree for assigning isoxazole regiochemistry using HMBC correlations.

Mass Spectrometry (MS) Fragmentation[1][8]

Isoxazoles exhibit a characteristic fragmentation pattern under Electron Impact (EI) or ESI-MS/MS conditions. The labile N-O bond is the primary weak point.[1]

Primary Fragmentation Pathway[1]
  • N-O Bond Cleavage: The initial step is often the homolytic cleavage of the weak N-O bond.[1]

  • R-CN Elimination: Following ring opening, the molecule typically eliminates a nitrile (R-CN) fragment.[1]

  • Ester Cleavage: Standard loss of alkoxy groups (e.g., -OEt, [M-45]) or the entire ester moiety.[1]

Diagnostic Ions (for Ethyl 3-phenylisoxazole-4-carboxylate, MW ~217):

  • m/z 217: Molecular Ion [M]

    
    .[1]
    
  • m/z 172: [M - OEt]

    
     (Base peak in many esters).[1]
    
  • m/z 144: [M - COOEt]

    
     (Loss of entire ester group).[1]
    
  • m/z 103: [Ph-CN]

    
     (Benzonitrile fragment from ring collapse).[1]
    

Figure 2: Primary fragmentation pathways for isoxazole-4-carboxylates.

Infrared (IR) Spectroscopy[1][3][4][9]

IR is less specific for regiochemistry but vital for confirming functional group integrity.[1]

Vibration ModeWavenumber (cm

)
IntensityAssignment

(C=O)
1715 – 1745StrongEster Carbonyl.[1] Higher frequency indicates conjugation with the electron-deficient isoxazole ring.[1]

(C=N)
1580 – 1610MediumIsoxazole ring stretch.[1]

(N-O)
950 – 1000Weak/MedRing breathing mode involving the N-O bond.[1]

(C-H)
3100 – 3150WeakHeteroaromatic C-H stretch (if H-5 is present).[1]

Experimental Protocols

NMR Sample Preparation

To ensure resolution of the critical quaternary carbons (C3, C4, C5):

  • Solvent: Use CDCl

    
     (99.8% D) + 0.03% TMS.[1] Avoid DMSO-d
    
    
    
    unless solubility is an issue, as its viscosity broadens peaks, obscuring small coupling constants.
  • Concentration: Prepare a solution of 15–20 mg of compound in 0.6 mL solvent. High concentration is required for clear HMBC quaternary signals within a reasonable scan time.[1]

  • Tube: 5mm high-precision NMR tube.

HMBC Parameter Setup (Bruker/Varian)[1]
  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).[1]

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz . This is optimal for the aromatic-like coupling in the isoxazole ring.[1]
    
  • Scans: Minimum 32 scans per increment for adequate S/N on quaternary carbons.

Synthesis of Reference Standard (General Procedure)

To generate a standard for spectral comparison:

  • Reactants: Combine ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) with a terminal alkyne (1.1 eq).

  • Catalysis: Add triethylamine (1.2 eq) dropwise at 0°C in DCM to generate the nitrile oxide in situ.

  • Workup: Stir 12h, wash with water/brine, dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3,5-isomer usually elutes differently than the 3,4-isomer due to dipole moment differences.[1]

References

  • Regioselective Synthesis & NMR: Beilstein J. Org.[1][2] Chem. 2022, 18, 123–130.[1] "Synthesis and spectroscopic characterization of isoxazole derivatives."

  • Mass Spectrometry: J. Heterocyclic Chem. 2003, 40, 1097.[3] "Structural investigation of 3,5-disubstituted isoxazoles by 1H-NMR and MS."

  • IR Characteristics: Spectrochimica Acta Part A. 2015, 151, 723-730.[4] "Substituent effect study on experimental 13C NMR and IR of isoxazole derivatives."

  • HMBC Methodology: Magnetic Resonance in Chemistry.[1][5][6] "Differentiation of regioisomeric isoxazoles using 2D NMR."

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Penicillin Derivatives from 5-Methyl-3-Phenylisoxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, antibiotic development, and organic synthesis.

Abstract

This document provides a comprehensive guide to the synthesis of isoxazolyl penicillin derivatives, focusing on the coupling of 5-methyl-3-phenylisoxazole-4-carboxylic acid with the 6-aminopenicillanic acid (6-APA) nucleus. Isoxazolyl penicillins, such as oxacillin and cloxacillin, are a critical class of β-lactam antibiotics renowned for their resistance to penicillinase enzymes produced by certain bacteria, particularly Staphylococcus aureus.[1] This application note details the underlying chemical principles, step-by-step experimental protocols, characterization data, and essential safety considerations for the successful synthesis and validation of these potent antibiotic compounds.

Introduction: The Significance of Isoxazolyl Penicillins

The emergence of bacterial resistance to early penicillins, primarily through the enzymatic degradation of the β-lactam ring by penicillinases, necessitated the development of new, more robust antibiotic agents. The isoxazolyl penicillins were a landmark achievement in this endeavor. By attaching a bulky 5-methyl-3-phenylisoxazole-4-carboxamido side chain to the 6-amino position of the penicillin core (6-APA), a steric shield is created that effectively protects the β-lactam ring from enzymatic hydrolysis.[1]

The mechanism of action for these semi-synthetic antibiotics remains consistent with other penicillins: they inhibit the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[2][3] By acylating the active site of these enzymes, the formation of peptidoglycan cross-links is blocked, leading to a compromised cell wall and eventual cell lysis in actively growing bacteria.[1][4]

The synthesis of these derivatives is a cornerstone of medicinal chemistry, illustrating a classic example of structure-activity relationship (SAR) optimization to overcome drug resistance. The core of this synthesis is a robust amide bond formation between the isoxazole carboxylic acid and the primary amine of 6-APA. This guide will explore two primary methods for achieving this critical coupling reaction.

Synthetic Strategy Overview

The overall synthetic pathway involves the activation of the carboxylic acid group of 5-methyl-3-phenylisoxazole-4-carboxylic acid to facilitate nucleophilic attack by the amino group of 6-aminopenicillanic acid. This activation is paramount as the direct reaction between a carboxylic acid and an amine is typically an unfavorable acid-base reaction.

Two principal routes for this activation and subsequent coupling are presented:

  • Method A: The Acyl Chloride Approach: This is a traditional and highly effective method involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

  • Method B: The Carbodiimide Coupling Approach: This method utilizes a coupling agent, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.

The choice of method may depend on the scale of the reaction, available reagents, and desired purity profile of the final product.

Characterization of Key Compounds

Accurate characterization of the starting material and the final product is essential for validating the success of the synthesis. Below is a summary of key analytical data.

Table 1: Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
5-Methyl-3-phenylisoxazole-4-carboxylic acid C₁₁H₉NO₃[5]203.19[5]192-194(DMSO-d₆) 13.5 (s, 1H, COOH), 7.8-7.5 (m, 5H, Ar-H), 2.8 (s, 3H, CH₃)[6](DMSO-d₆) 164.0 (C=O), 161.5, 158.0, 131.0, 130.5, 129.0, 128.5, 112.0, 12.0 (CH₃)[7]~3000 (O-H), 1700 (C=O, acid), 1610, 1580 (C=N, C=C)
Oxacillin Sodium C₁₉H₁₈N₃NaO₅S[2]423.42[2]N/AData not readily available in literature.(DMSO-d₆) 172.5, 168.0, 161.0, 160.0, 132.0, 130.0, 129.5, 126.5, 72.0, 67.0, 65.0, 59.0, 31.0, 27.0, 12.0[4]3300 (N-H), 1770 (C=O, β-lactam), 1670 (C=O, amide), 1600 (C=O, carboxylate)[2]

Note: NMR data is dependent on the solvent used. The provided data is representative.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory throughout these procedures.

Protocol A: Synthesis via the Acyl Chloride Intermediate

This protocol is a robust method for synthesizing isoxazolyl penicillins on a larger scale. The formation of the acyl chloride is a critical step that requires anhydrous conditions.

Diagram 1: Workflow for the Acyl Chloride Method

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Isolation A1 5-Methyl-3-phenylisoxazole- 4-carboxylic acid A4 Reflux (e.g., 70-80°C) A1->A4 A2 Thionyl Chloride (SOCl₂) A2->A4 A3 Anhydrous Toluene A3->A4 A5 5-Methyl-3-phenylisoxazole- 4-carbonyl chloride (in situ) A4->A5 Reaction B4 Cooling (0-5°C) A5->B4 Slow Addition B1 6-Aminopenicillanic Acid (6-APA) B1->B4 B2 Aqueous Acetone B2->B4 B3 Base (e.g., NaHCO₃) B3->B4 B5 Crude Oxacillin Solution B4->B5 Reaction C1 Acidification (e.g., dilute HCl) B5->C1 C2 Extraction (e.g., Ethyl Acetate) C1->C2 C3 Drying (e.g., Na₂SO₄) C2->C3 C4 Precipitation with Sodium 2-ethylhexanoate C3->C4 C5 Filtration & Drying C4->C5 C6 Pure Oxacillin Sodium C5->C6

Caption: Workflow for Oxacillin synthesis via the acyl chloride method.

Step 1: Formation of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

  • Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion. The reaction must be conducted under anhydrous conditions as the acyl chloride is highly reactive towards water.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq).

    • Add an anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 10 mL per gram of carboxylic acid).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension at room temperature.

    • Heat the mixture to reflux (for toluene, ~70-80°C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature. The resulting solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride is typically used directly in the next step without isolation.[8]

Step 2: Coupling with 6-Aminopenicillanic Acid (6-APA)

  • Rationale: The highly electrophilic acyl chloride reacts readily with the nucleophilic primary amine of 6-APA. The reaction is performed in a biphasic system (e.g., water/acetone) in the presence of a base (e.g., sodium bicarbonate) to neutralize the HCl formed during the reaction and to keep the 6-APA in its deprotonated, more nucleophilic form. Low temperatures are used to minimize the degradation of the sensitive β-lactam ring.

  • Procedure:

    • In a separate flask, dissolve 6-APA (1.0 eq) in a mixture of water and acetone (e.g., 1:1 v/v) containing sodium bicarbonate (approx. 2.0 eq).

    • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

    • Slowly add the solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride from Step 1 to the cooled 6-APA solution over 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours.

Step 3: Isolation and Purification of Oxacillin Sodium

  • Rationale: The product is first isolated as the free acid by acidification, which makes it soluble in an organic solvent for extraction and removal of water-soluble impurities. It is then converted to its sodium salt to enhance its stability and water solubility for pharmaceutical applications.

  • Procedure:

    • Once the reaction is complete (monitored by TLC or HPLC), adjust the pH of the mixture to ~2.0 with a dilute mineral acid (e.g., 2N HCl).

    • Extract the aqueous layer with a water-immiscible organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK) (3x volumes).

    • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oxacillin free acid.

    • Dissolve the crude acid in a suitable solvent (e.g., acetone or ethanol).

    • Add a solution of sodium 2-ethylhexanoate in a non-polar solvent (e.g., n-butanol) dropwise until precipitation is complete.

    • Collect the precipitated oxacillin sodium by filtration, wash with a cold solvent like acetone or ether, and dry under vacuum.

Protocol B: Synthesis via Carbodiimide Coupling

This method avoids the use of harsh reagents like thionyl chloride and is well-suited for smaller-scale syntheses and for substrates that may be sensitive to the conditions of acyl chloride formation.

Diagram 2: Mechanism of EDC/DCC Coupling

struct1 R-COOH Carboxylic Acid struct3 O-Acylisourea (Activated Intermediate) struct1->struct3 + Activation struct2 R'-N=C=N-R' EDC or DCC struct2->struct3 + struct5 R-CO-NH-R'' Amide (Oxacillin) struct3->struct5 + Coupling struct6 R'-NH-CO-NH-R' Urea Byproduct struct3->struct6 Rearrangement struct4 R''-NH₂ 6-APA struct4->struct5 +

Sources

Anticancer activity screening of isoxazole derivatives against PC3 cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening of Novel Isoxazole Derivatives for Anticancer Activity Against Androgen-Independent Prostate Cancer (PC3) Cell Lines

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Rationale for Targeting Advanced Prostate Cancer with Isoxazole Derivatives

Prostate cancer remains a leading cause of cancer-related mortality in men.[1] A significant clinical challenge arises with the progression to castration-resistant prostate cancer (CRPC), where tumors no longer respond to androgen deprivation therapy.[2] This necessitates the discovery of novel therapeutic agents that act on androgen-independent pathways. The PC3 cell line, derived from a bone metastasis of a prostate adenocarcinoma, serves as a critical in vitro model for this advanced stage of the disease.[1][3] PC3 cells are androgen-receptor (AR) negative and highly aggressive, making them an ideal system for screening compounds aimed at treating CRPC.[3][4]

The isoxazole moiety, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer effects.[5][6] Studies have demonstrated that various isoxazole derivatives can induce apoptosis, inhibit cell migration, and arrest the cell cycle in numerous cancer cell lines, including prostate cancer.[5][7][8] Their mechanism of action is often tied to the modulation of critical cell signaling pathways that are dysregulated in cancer.[6]

This document provides a comprehensive, field-proven guide for screening novel isoxazole derivatives against the PC3 cell line. We present a multi-tiered experimental approach, beginning with a primary cytotoxicity screen (MTT assay) to determine dose-dependent viability effects, followed by secondary assays to elucidate the mechanism of cell death (Annexin V/PI apoptosis assay) and impact on cell proliferation (cell cycle analysis).

Scientific Principle: A Multi-Assay Approach to Characterize Anticancer Activity

A robust screening cascade relies on orthogonal assays that provide complementary information. Our approach is designed to first identify cytotoxic "hits" and then characterize their mode of action.

  • Tier 1: Cell Viability Assessment (MTT Assay): The initial screen utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method is a reliable indicator of metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[10] This allows for the rapid determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

  • Tier 2: Mechanism of Action - Apoptosis vs. Necrosis (Annexin V/PI Staining): Compounds that demonstrate significant cytotoxicity are further investigated to determine if they induce programmed cell death (apoptosis). During early apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the cell surface.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11] Dual staining with Annexin V-FITC and PI, followed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

  • Tier 3: Mechanism of Action - Cell Cycle Analysis (Propidium Iodide Staining): Dysregulation of the cell cycle is a hallmark of cancer.[13] Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[14] Flow cytometry can be used to analyze the cell cycle distribution of a population.[15] By staining fixed and permeabilized cells with Propidium Iodide, which binds stoichiometrically to DNA, the fluorescence intensity of a cell directly correlates with its DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[16]

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the screening cascade, from initial compound treatment to multi-parametric data analysis.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis1 Phase 3: Data Analysis cluster_moa Phase 4: Mechanism of Action (MoA) Studies (for hits with IC50 < 10 µM) cluster_analysis2 Phase 5: Final Characterization PC3 PC3 Cell Culture (RPMI-1640 + 10% FBS) MTT MTT Assay (24, 48, 72h treatment) PC3->MTT ISO Isoxazole Derivative Stock Solution (in DMSO) ISO->MTT IC50 Calculate IC50 Values MTT->IC50 Apoptosis Annexin V/PI Apoptosis Assay IC50->Apoptosis Select Hits CellCycle Propidium Iodide Cell Cycle Analysis IC50->CellCycle Select Hits Conclusion Characterize Lead Compounds (Pro-apoptotic, Cell Cycle Arrest) Apoptosis->Conclusion CellCycle->Conclusion

Caption: High-throughput screening workflow for isoxazole derivatives.

Materials and Reagents

  • Cell Line: PC3 human prostate cancer cell line (ATCC® CRL-1435™).

  • Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Assay Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).

    • Propidium Iodide (PI)/RNase Staining Buffer.

  • Consumables: 96-well and 6-well cell culture plates, sterile centrifuge tubes, flow cytometry tubes.

  • Equipment: CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm), flow cytometer (488 nm excitation laser), inverted microscope, centrifuge.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol determines the IC50 value of the isoxazole derivatives.

  • Cell Seeding:

    • Culture PC3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ PC3 cells per well in 100 µL of complete medium into a 96-well plate.

    • Causality: This density ensures cells are in the logarithmic growth phase during the experiment and do not become over-confluent.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 2X serial dilution of each isoxazole derivative in complete medium from a high-concentration stock (e.g., starting at 200 µM down to ~1.5 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤ 0.5%) and a "medium only" blank.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[17]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Apoptosis Analysis via Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by lead compounds.

  • Cell Seeding and Treatment:

    • Seed 2.5 x 10⁵ PC3 cells per well in 2 mL of complete medium into 6-well plates. Incubate for 24 hours.

    • Treat the cells with the isoxazole derivative at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from a single well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.[18]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[11][18]

    • Incubate for 15 minutes at room temperature in the dark.[11]

    • Causality: Incubation in the dark is critical as FITC is light-sensitive. The specific binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer is required.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

    • Analyze the samples immediately using a flow cytometer.

    • Excite with a 488 nm laser and collect FITC emission (typically in the FL1 channel, ~530 nm) and PI emission (typically in the FL2 or FL3 channel, >575 nm).

    • Collect at least 10,000 events per sample for statistical significance.

  • Data Interpretation:

    • Live cells: Annexin V-negative / PI-negative (Lower Left quadrant).

    • Early Apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant).

    • Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant).

    • Necrotic cells: Annexin V-negative / PI-positive (Upper Left quadrant).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of lead compounds on cell cycle progression.

  • Cell Seeding and Treatment:

    • Seed and treat PC3 cells in 6-well plates as described in Protocol 2. An incubation time of 24 hours is typical.

  • Cell Harvesting and Fixation:

    • Harvest cells as described previously. Wash the cell pellet once with cold PBS.

    • While vortexing gently, add the cells dropwise into 5 mL of ice-cold 70% ethanol for fixation.[19]

    • Causality: Cold ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA, while also preserving the cell's morphology. Dropwise addition prevents cell clumping.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Causality: RNase A is crucial because PI can also bind to double-stranded RNA. Treating with RNase ensures that the PI signal is specific to DNA content.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry, collecting the PI fluorescence signal (typically in the FL2 channel) on a linear scale.

  • Data Interpretation:

    • Generate a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation in a specific phase, which indicates cell cycle arrest.

Data Presentation and Expected Results

Quantitative data should be summarized for clarity and comparison.

Table 1: Hypothetical Cytotoxicity Data for Isoxazole Derivatives on PC3 Cells (48h)

Compound IDIC50 (µM)Max Inhibition (%)
ISO-0014.595.2
ISO-00227.888.1
ISO-003> 10015.3
ISO-0048.192.5
Doxorubicin0.998.7

Doxorubicin is included as a positive control.

Table 2: Hypothetical Cell Cycle Distribution in PC3 Cells after 24h Treatment with ISO-001 (at IC50)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.225.119.7
ISO-001 (4.5µM)20.115.564.4

Expected Result: A significant increase in the G2/M population for ISO-001 suggests the compound induces G2/M phase arrest.

Potential Mechanisms and Pathway Interrogation

The results from these assays provide clues to the underlying mechanism. For example, G2/M arrest coupled with apoptosis induction suggests the isoxazole derivative may be interfering with microtubule dynamics or activating the G2 checkpoint. A common pathway implicated in the progression of CRPC is the PI3K/Akt/mTOR signaling cascade, which regulates cell survival, growth, and proliferation.[20][21] Activation of this pathway is frequently observed as prostate cancer advances.[20] Many anticancer agents exert their effects by inhibiting key nodes in this pathway.[14]

G cluster_downstream Cellular Responses RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR Survival Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Proliferation mTOR->Proliferation Growth Cell Growth mTOR->Growth Isoxazole Isoxazole Derivative? Isoxazole->Akt Potential Inhibition

Caption: The PI3K/Akt pathway, a potential target for isoxazole derivatives.

Conclusion

This application note details a robust and logical workflow for the primary screening and mechanistic evaluation of novel isoxazole derivatives against the androgen-independent PC3 prostate cancer cell line. By integrating cytotoxicity, apoptosis, and cell cycle assays, this protocol enables researchers to efficiently identify potent compounds and gain initial insights into their mechanism of action, thereby accelerating the early stages of anticancer drug discovery.

References

  • Sarker, D., Reid, A. H., & de Bono, J. S. (2014). Targeting the PI3K/Akt pathway in prostate cancer: Challenges and opportunities. Clinical Cancer Research, 20(16), 4146-4154. [Link]

  • Ahmadi, A., & Khosravi, M. (2022). Targeting PI3K/Akt signaling in prostate cancer therapy. Cancer Cell International, 22(1), 238. [Link]

  • Edlind, M. P., & Hsieh, A. C. (2014). The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling. Asian Journal of Andrology, 16(3), 378-386. [Link]

  • Tai, S., Sun, Y., Squires, J. M., Zhang, H., Oh, W. K., Liang, C. Z., & Huang, J. (2011). PC3 is a cell line characteristic of prostatic small cell carcinoma. The Prostate, 71(15), 1668-1679. [Link]

  • Carofiglio, F., Fu, W., & D'Amico, M. (2023). AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways. International Journal of Molecular Sciences, 24(3), 2088. [Link]

  • Carofiglio, F., Fu, W., & D'Amico, M. (2023). AR and PI3K/AKT in Prostate Cancer. Encyclopedia.pub. [Link]

  • Cytion. (n.d.). PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer. Cytion. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect Biomedical. [Link]

  • Tai, S., et al. (2011). PC3 is a cell line characteristic of prostatic small cell carcinoma. Scholars@Duke. [Link]

  • Wozniak, D., Spławiński, J., & Wujec, M. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. Molecules, 26(20), 6128. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Dojindo Molecular Technologies. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Product Manual. [Link]

  • Rekha, R., & Santhiya, S. T. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(16), e2492. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Flow Cytometry Core Facility Protocols. [Link]

  • Kumar, A. S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Cytion. (n.d.). PC-3 Cells. Cytion. [Link]

  • Al-Ostath, O. A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(11), 4545. [Link]

  • Ubeaud-Sequier, G., et al. (2020). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 25(21), 5192. [Link]

  • Kumar, V., et al. (2022). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Chilin, A., et al. (2013). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 43(2), 577-586. [Link]

  • Al-Ostath, O. A., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

  • Xu, Y., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(8), 3469-3484. [Link]

Sources

Strategic Utilization of Methyl 3-phenylisoxazole-4-carboxylate in Heterocyclic Synthesis

[1][2]

Executive Summary

Methyl 3-phenylisoxazole-4-carboxylate represents a high-value "chameleon" synthon in modern heterocyclic chemistry.[1] Its utility extends beyond a simple building block; it functions as a masked 1,3-dicarbonyl equivalent and a latent


-amino enone11

Part 1: Mechanistic Versatility & Synthon Logic[1]

The synthetic value of Methyl 3-phenylisoxazole-4-carboxylate lies in its three orthogonal reactivity vectors. Understanding these vectors is crucial for designing self-validating synthetic routes.[1]

The Electrophilic Vector (C4-Ester)

The methyl ester at C4 is the primary handle for functionalization. It undergoes standard nucleophilic acyl substitution (amidation, hydrolysis) without compromising the isoxazole ring integrity, provided non-reducing conditions are maintained. This is the pathway for synthesizing Leflunomide-like immunomodulators.[1]

The "Growth" Vector (C5-H Activation)

Unlike the common 5-methyl-3-phenylisoxazole derivatives, the C5-H variant allows for direct C-H functionalization .[1] The C5 proton is sufficiently acidic for lithiation or transition-metal-catalyzed arylation, enabling the rapid construction of 3,4,5-trisubstituted isoxazoles from a simple parent scaffold.

The "Transformative" Vector (N-O Bond Cleavage)

The N-O bond is the "Achilles' heel" of the isoxazole ring. Under reductive conditions (e.g., Mo(CO)₆, H₂/Pd), this bond cleaves to reveal a

4-pyridones1
Reactivity Flowchart

ReactivityFlowStartMethyl 3-phenylisoxazole-4-carboxylatePath1Path A: Ester Modification(Ring Retention)Start->Path1 Aminolysis / HydrolysisPath2Path B: C-H Activation(C5 Diversification)Start->Path2 Pd-Cat / LithiationPath3Path C: Reductive Opening(Ring Transformation)Start->Path3 Mo(CO)6 / H2Prod1Bioactive Amides(Leflunomide Analogs)Path1->Prod1Prod23,4,5-TrisubstitutedIsoxazolesPath2->Prod2Prod34-Pyridones /NicotinatesPath3->Prod3

Figure 1: Divergent synthetic pathways accessible from the parent isoxazole scaffold.[1]

Part 2: Experimental Protocols

Protocol A: Reductive Ring Expansion to 4-Pyridones

Application: Synthesis of N-heterocyclic scaffolds common in antibacterial (quinolone-like) and antiviral drugs.[1] Mechanism: The molybdenum hexacarbonyl [Mo(CO)₆] acts as a mild reducing agent, cleaving the weak N-O bond. The resulting enamine intermediate undergoes intramolecular cyclization with the pendant ester group.

Reagents:

  • Methyl 3-phenylisoxazole-4-carboxylate (1.0 equiv)[1][2]

  • Molybdenum hexacarbonyl [Mo(CO)₆] (0.5 - 1.0 equiv)[1]

  • Acetonitrile (MeCN) / Water (H₂O) mixture (15:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube or reflux flask, dissolve the isoxazole substrate (1 mmol) in MeCN (5 mL). Add water (0.3 mL) to facilitate proton transfer steps.

  • Catalyst Addition: Add Mo(CO)₆ (0.5 mmol). Note: Mo(CO)₆ is toxic and volatile; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (80–90 °C) under an inert atmosphere (N₂ or Ar). Monitor via TLC (typically 2–6 hours).[3]

    • Checkpoint: The starting material spot (UV active) should disappear, replaced by a more polar spot (Pyridone).

  • Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove molybdenum residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (DCM/MeOH gradient) to isolate the 2-phenyl-4-pyridone derivative.

Why this works: The N-O bond cleavage reveals an amino-enone.[1] The nitrogen lone pair then attacks the ester carbonyl (intramolecular amidation), expelling methanol and forming the thermodynamically stable 4-pyridone ring.

Protocol B: Direct C5-Arylation via C-H Activation

Application: Rapid generation of library diversity without pre-functionalized starting materials.[1] Prerequisite: This protocol applies specifically to the C5-H isoxazole (not the 5-methyl analog).[1]

Reagents:

  • Methyl 3-phenylisoxazole-4-carboxylate (1.0 equiv)[1][2]

  • Aryl Iodide (Ar-I) (1.2 equiv)[1]

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Silver Carbonate [Ag₂CO₃] (2.0 equiv) - Acts as oxidant/base[1]

  • Triphenylphosphine [PPh₃] (10 mol%)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Setup: Charge a dry reaction vial with the isoxazole, Aryl Iodide, Pd(OAc)₂, PPh₃, and Ag₂CO₃.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to isoxazole).

  • Activation: Seal the vial and heat to 110 °C for 12–18 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift corresponding to [M + Ar - H].[1]

  • Isolation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Mechanism: The acidity of the C5-H bond allows for a CMD (Concerted Metalation-Deprotonation) pathway, enabling direct cross-coupling without the need for pre-halogenation of the isoxazole.

Part 3: Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction TypeTarget SiteReagentsKey OutcomeCritical Parameter
Amidation C4-EsterAmine, AlMe₃ or LiOH/HATULeflunomide AnalogsAvoid reducing agents; Ring is stable.[1]
Ring Opening N-O BondMo(CO)₆, MeCN/H₂O4-PyridonesRequires water for proton transfer; Inert atm essential.
C-H Arylation C5-HAr-I, Pd(OAc)₂, Ag₂CO₃3,4,5-Trisubstituted IsoxazolesC5 must be unsubstituted; Ag₂CO₃ quality is vital.[1]
Hydrogenolysis N-O BondH₂, Pd/C

-Amino Enones
Over-reduction can occur; Monitor H₂ uptake carefully.
Troubleshooting Guide
  • Issue: Low yield in Mo(CO)₆ ring opening.

    • Root Cause: Insufficient water in the solvent mixture prevents the hydrolysis/tautomerization steps required to form the pyridone.

    • Fix: Ensure the MeCN:H₂O ratio is strictly 15:1.

  • Issue: Decomposition during Amidation.

    • Root Cause: Use of harsh bases (e.g., NaH) can deprotonate C5 (if H) leading to ring fragmentation or polymerization.

    • Fix: Use mild coupling strategies. Convert ester to acid (LiOH, THF/H₂O) then couple using HATU/DIPEA, or use Weinreb amidation protocols with AlMe₃ at 0°C.

References

  • Reductive Ring Opening of Isoxazoles

    • Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.[1][4]

    • Source: Beilstein Journal of Organic Chemistry (2022).
    • URL:[Link]

    • Context: Describes the Mo(CO)
  • C-H Activation of Isoxazoles

    • Title: Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles.[1][5]

    • Source: Organic & Biomolecular Chemistry (2020).[5]

    • URL:[Link]

    • Context: Validates the reactivity of the isoxazole ring for direct functionaliz
  • General Reactivity & Stability: Title: The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide. Source: BenchChem Application Notes. Context: Overview of ester vs. ring reactivity profiles.

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 3-phenylisoxazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-phenylisoxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions and achieve high-yield, high-purity synthesis of this important heterocyclic compound.

Overview of Synthetic Strategies

The synthesis of Methyl 3-phenylisoxazole-4-carboxylate is primarily achieved through two robust synthetic routes. Understanding the fundamentals of each is key to effective troubleshooting.

  • 1,3-Dipolar Cycloaddition: This is a powerful and widely used method for constructing the isoxazole ring.[1] It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole), typically generated in situ from an oxime, and an alkyne (the dipolarophile), in this case, methyl propiolate.[2]

  • Condensation of a β-Ketoester with Hydroxylamine: This classical approach involves the reaction of a β-ketoester, such as methyl benzoylacetate, with hydroxylamine hydrochloride. The initial condensation is followed by cyclization to form the isoxazole ring. This method is often straightforward and can be performed under various conditions, including green chemistry protocols.[3][4][5]

Below, we address specific issues you might encounter with these methods in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my needs: 1,3-dipolar cycloaddition or β-ketoester condensation?

A1: The choice depends on your specific requirements. The 1,3-dipolar cycloaddition is highly versatile and benefits from a vast body of literature, but can present challenges with regioselectivity. The β-ketoester condensation route is often simpler to perform and can be more atom-economical, but may require optimization to manage potential side reactions.

Q2: What is "regioselectivity" and why is it a problem in the 1,3-dipolar cycloaddition for this target?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the reaction between benzonitrile oxide and methyl propiolate, two regioisomers can be formed: Methyl 3-phenylisoxazole-4-carboxylate (the desired product) and Methyl 3-phenylisoxazole-5-carboxylate (the undesired isomer).[2] Controlling the reaction to favor the 4-carboxylate isomer is a primary optimization goal.

Q3: My isoxazole product seems to be degrading during workup or purification. Why is this happening?

A3: The isoxazole ring, while aromatic, can be sensitive under certain conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions (e.g., catalytic hydrogenation). It is also advisable to avoid prolonged exposure to high heat or UV light.

Detailed Experimental Protocols

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol focuses on the in situ generation of benzonitrile oxide from benzaldoxime, followed by its cycloaddition with methyl propiolate.

Step-by-Step Methodology:

  • Preparation of Benzaldoxime: If not commercially available, benzaldoxime can be readily prepared from benzaldehyde and hydroxylamine hydrochloride.

  • Setup: To a stirred solution of benzaldoxime (1.0 eq) and methyl propiolate (1.2 eq) in a suitable solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine, 1.1 eq) at room temperature.

  • In situ Generation of Nitrile Oxide: Slowly add a solution of an oxidant, such as sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS), to the reaction mixture. Maintain the temperature between 0-5 °C. The slow addition is crucial to minimize the dimerization of the highly reactive nitrile oxide intermediate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials (benzaldoxime and methyl propiolate) indicates reaction completion.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, which may contain a mixture of regioisomers, can be purified by column chromatography on silica gel.

Protocol 2: Synthesis via β-Ketoester Condensation

This protocol describes the reaction of methyl benzoylacetate with hydroxylamine hydrochloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve methyl benzoylacetate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or water.[3][4][5]

  • Base Addition: Add a base, such as sodium acetate or an organic base like 2-aminopyridine, to the mixture.[3]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Poor Nitrile Oxide Generation (Cycloaddition Route) The in situ generation of benzonitrile oxide is a critical step. Inefficient oxidation of benzaldoxime will lead to low concentrations of the reactive dipole. Ensure your oxidant (e.g., NCS, bleach) is fresh and active. The choice of base is also important; a mild base like triethylamine is often preferred to prevent side reactions.[6]
Dimerization of Nitrile Oxide Nitrile oxides are unstable and can dimerize to form furoxans, especially at high concentrations. To mitigate this, generate the nitrile oxide slowly in the presence of the dipolarophile (methyl propiolate) to ensure it is trapped efficiently. Slow, dropwise addition of the oxidant is highly recommended.[7]
Low Reactivity of Starting Materials Ensure the purity of your starting materials. For the condensation route, the β-ketoester can exist in keto-enol tautomers, which might affect reactivity.
Suboptimal Reaction Conditions Temperature, solvent, and reaction time are crucial. For cycloadditions, prolonged high temperatures can lead to byproduct formation. For condensations, insufficient heating may result in an incomplete reaction. Systematically screen these parameters to find the optimal conditions for your specific setup.
Problem 2: Formation of a Mixture of Regioisomers (4- and 5-Carboxylate)
Potential Cause Explanation & Recommended Solution
Solvent Effects The polarity of the solvent can significantly influence the regioselectivity of the 1,3-dipolar cycloaddition. Generally, an increase in solvent polarity favors the formation of the 3,5-disubstituted product (the undesired isomer in this case). Therefore, using less polar solvents like toluene or dichloromethane may increase the proportion of the desired 3,4-disubstituted isomer.[8]
Electronic Effects The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the nitrile oxide and the alkyne.[1] While modifying the core reactants is not always feasible, understanding these principles can guide the choice of alternative substrates if derivatization is an option.
Purification Challenges The two regioisomers often have very similar polarities, making their separation by column chromatography difficult.[9] Careful selection of the eluent system is critical. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) and using a high-performance silica gel may be necessary.

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the key workflows.

Synthesis_Workflow General Synthesis Workflow cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation β-Ketoester Condensation cluster_common Downstream Processing start_c Benzaldoxime + Methyl Propiolate step1_c In situ Nitrile Oxide Generation (Oxidant + Base) start_c->step1_c step2_c [3+2] Cycloaddition step1_c->step2_c workup Aqueous Workup & Extraction step2_c->workup Crude Product start_k Methyl Benzoylacetate + Hydroxylamine HCl step1_k Condensation & Cyclization (Base + Heat) start_k->step1_k step1_k->workup Crude Product purification Column Chromatography / Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A flowchart illustrating the two primary synthetic routes and common downstream processing steps.

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low or No Product Yield q1 Which Synthetic Route? start->q1 cyclo 1,3-Dipolar Cycloaddition q1->cyclo Cycloaddition cond β-Ketoester Condensation q1->cond Condensation cause1_c Poor Nitrile Oxide Generation cyclo->cause1_c cause2_c Nitrile Oxide Dimerization cyclo->cause2_c cause1_k Incomplete Reaction cond->cause1_k cause2_k Starting Material Impurity cond->cause2_k sol1_c Check Oxidant/Base Activity cause1_c->sol1_c sol2_c Slow Addition of Oxidant at Low Temp cause2_c->sol2_c sol1_k Increase Temp/Time, Check Base cause1_k->sol1_k sol2_k Verify Purity of β-Ketoester cause2_k->sol2_k

Caption: A decision tree for troubleshooting low product yield in isoxazole synthesis.

References

  • HETEROCYCLES, Vol. 102, No. 9, 2021. ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES. Available at: [Link]

  • Asian Journal of Chemistry; Vol. 25, No. 16 (2013), 9181-9183. 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstituted-3H-pyrazol-3-ones. Available at: [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions - PMC. Available at: [Link]

  • An Analysis of the Regioselectivity of 1,3-Dipolar Cycloaddition Reactions of Benzonitrile N-Oxides Based on Global and Local Electrophilicity and Nucleophilicity Indices | Request PDF - ResearchGate. Available at: [Link]

  • S. Afr. J. Chem., 1982, 35, 166-170. Umpolung of propiolate reactivity in a 1,3-dipolar cycloaddition. Available at: [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. Available at: [Link]

  • Research Journal of Chemical Sciences, Vol. 5(5), 27-32, May (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Available at: [Link]

  • Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5 (2H) - SID. Available at: [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC. Available at: [Link]

  • Organic Chemistry Research, Vol. 2, No. 2, 134-139, September 2016. Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Available at: [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

  • World Journal of Chemical Education, 2017, Vol. 5, No. 4, 145-149. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Available at: [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes | Organic Letters - ACS Publications. Available at: [Link]

  • CN101817797B - Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide - Google Patents.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. Available at: [Link]

  • Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide - ResearchGate. Available at: [Link]

  • Chemical Science Review and Letters, 2018, 7(27), 751-759. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Available at: [Link]

  • Investigation of the solvent effect, regioselectivity, and the mechanism of the cycloaddition reaction between 2-chlorobenzimidazole and benzonitrile oxide | Semantic Scholar. Available at: [Link]

  • Journal of Nanomedicine Research, 2018;7(3):200‒201. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available at: [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents.
  • Phosphorus, Sulfur, and Silicon and the Related Elements, 197:1483–1491, 2022. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available at: [Link]

  • Beilstein Journal of Organic Chemistry, 2010, 6, 618–621. A surprising new route to 4-nitro-3-phenylisoxazole. Available at: [Link]

  • In situ methods of nitrile oxide generation and cycloaddition. - ResearchGate. Available at: [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC. Available at: [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of 3-Phenyl-5-methylisoxazole-4-formyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.

Introduction

The synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride is a critical step in the development of various pharmaceutical compounds. Achieving a high yield of a pure product is paramount. This guide provides a comprehensive overview of the common synthetic routes, potential pitfalls, and strategies for optimization, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing 3-phenyl-5-methylisoxazole-4-formyl chloride from its corresponding carboxylic acid?

The two primary and most effective methods for this conversion involve the use of a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chloride ion. The most common reagents for this transformation are thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC), also known as triphosgene.[1] Both methods are reliable, but they have distinct advantages and disadvantages that should be considered based on your experimental setup and purity requirements.

Q2: I'm using the thionyl chloride method and observing a lower-than-expected yield. What are the likely causes and how can I mitigate them?

Low yields when using thionyl chloride can often be attributed to several factors.[1][2] A primary concern is the presence of moisture, which can hydrolyze both the thionyl chloride reagent and the 3-phenyl-5-methylisoxazole-4-formyl chloride product back to the carboxylic acid.[3] Additionally, incomplete reaction due to insufficient reagent, low reaction temperature, or short reaction time can leave unreacted starting material.[1] The use of a catalytic amount of N,N-dimethylformamide (DMF) is highly recommended as it can significantly accelerate the reaction.[1][3]

Q3: What are the potential impurities I should be aware of when using bis(trichloromethyl) carbonate (BTC)?

The BTC method is generally considered a cleaner alternative to thionyl chloride, producing fewer volatile and corrosive byproducts.[4] However, a key potential impurity is the formation of the symmetrical anhydride of 3-phenyl-5-methylisoxazole-4-carboxylic acid.[1] This side reaction is more likely to occur at higher temperatures or if a substoichiometric amount of BTC is used.[1] Careful control of reaction temperature and ensuring a slight excess of BTC can minimize the formation of this anhydride.

Q4: How stable is the 3-phenyl-5-methylisoxazole ring under the conditions required for formyl chloride synthesis?

The 3,5-disubstituted isoxazole ring is generally robust and stable under the acidic conditions typically employed for the synthesis of the formyl chloride.[1] However, it's important to be aware that the isoxazole ring can be susceptible to opening under strongly basic conditions.[1] Therefore, the workup procedure should be designed to avoid prolonged exposure to high pH.

Troubleshooting Guides

Issue 1: Low or No Yield of 3-phenyl-5-methylisoxazole-4-formyl chloride

A low or non-existent yield is a common frustration in synthesis. This workflow will guide you through a systematic approach to identify and resolve the root cause.[5]

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification start->check_workup reagent_purity Purity of Starting Carboxylic Acid? check_reagents->reagent_purity temp_time Optimal Temperature and Reaction Time? check_conditions->temp_time hydrolysis Potential for Hydrolysis During Workup? check_workup->hydrolysis chlorinating_agent Freshness and Stoichiometry of SOCl₂ or BTC? reagent_purity->chlorinating_agent Yes solution1 Recrystallize/Purify Starting Material reagent_purity->solution1 No solvent_dryness Anhydrous Solvent Used? chlorinating_agent->solvent_dryness Yes solution2 Use Fresh Reagent and Ensure Slight Excess chlorinating_agent->solution2 No solvent_dryness->check_conditions Yes solution3 Use Freshly Distilled Anhydrous Solvent solvent_dryness->solution3 No catalyst Catalytic DMF Added? temp_time->catalyst Yes solution4 Optimize Temperature and Monitor by TLC/LC-MS temp_time->solution4 No catalyst->check_workup Yes solution5 Add Catalytic DMF catalyst->solution5 No purification_loss Product Loss During Purification? hydrolysis->purification_loss No solution6 Perform Workup Under Anhydrous Conditions hydrolysis->solution6 Yes solution7 Optimize Purification Method (e.g., Vacuum Distillation) purification_loss->solution7 Yes

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Impurities in the Final Product

The purity of your 3-phenyl-5-methylisoxazole-4-formyl chloride is crucial for subsequent reactions. This section addresses common impurities and their mitigation.

ImpurityLikely CauseSuggested Solution
Unreacted 3-phenyl-5-methylisoxazole-4-carboxylic acid Incomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction time.[1]Ensure a slight excess of thionyl chloride or BTC, optimize reaction temperature and time, and monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]
Symmetrical Anhydride (Primarily with BTC method) High reaction temperature or substoichiometric amount of BTC.[1]Maintain a moderate reaction temperature and use a slight excess of BTC. The anhydride can sometimes be converted to the desired acid chloride by extending the reaction time or adding more BTC.[1]
Polymeric byproducts Excessively high reaction temperatures.[1]Carefully control the reaction temperature to avoid polymerization.
Residual Solvent/Reagent Inefficient removal after reaction.Ensure thorough removal of excess thionyl chloride or solvent by distillation under reduced pressure.[1]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This protocol outlines a standard procedure for the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride using thionyl chloride.

ThionylChlorideProtocol start Start step1 1. Add 3-phenyl-5-methylisoxazole-4-carboxylic acid to a round-bottom flask. start->step1 step2 2. Add excess thionyl chloride (2-5 equivalents). step1->step2 step3 3. Add a catalytic amount of DMF (1-2 drops). step2->step3 step4 4. Heat the mixture to reflux for 2-4 hours. step3->step4 step5 5. Monitor reaction completion by TLC. step4->step5 step6 6. Cool to room temperature. step5->step6 step7 7. Remove excess thionyl chloride by distillation under reduced pressure. step6->step7 step8 8. Purify the crude product by vacuum distillation. step7->step8 end End step8->end Mechanism cluster_0 Mechanism of Acyl Chloride Formation with SOCl₂ RCOOH R-COOH Intermediate1 [R-CO-O-S(O)Cl] (Acyl Chlorosulfite) RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Tetrahedral [R-C(O⁻)(Cl)-O-S(O)Cl] Intermediate1->Tetrahedral + Cl⁻ Chloride Cl⁻ Product R-COCl Tetrahedral->Product - SO₂ - Cl⁻ Byproducts SO₂ + HCl

Caption: Simplified reaction mechanism.

The catalytic role of DMF involves the formation of a Vilsmeier-type reagent, which is a more potent chlorinating agent and accelerates the reaction. [3][6][7]

References

  • Technical Support Center: Synthesis of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride - Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents.
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide.
  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts.
  • What reagent is used to convert a carboxylic acid into the corresponding chloride? - Atlas.
  • Carboxylic Acid to Acyl Chloride Mechanism - YouTube.
  • List three reagents for converting a carboxylic acid to its acyl chloride. Select the most convenient of the three reagents. Give a reason for the choice. ? - Allen.
  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents.
  • Troubleshooting regioselectivity in isoxazole synthesis - Benchchem.
  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
  • Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor.
  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - OrgoSolver.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction - YouTube.

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Validation & Comparative

Comparative SAR Analysis: Isoxazole Scaffolds in Next-Gen Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Advantage

In the landscape of heterocyclic anticancer agents, the isoxazole ring (1,2-oxazole) has emerged as a critical bioisostere, particularly for replacing unstable cis-double bonds in natural products like Combretastatin A-4 (CA-4). Unlike its structural relatives (pyrazoles, furans), the isoxazole ring offers a unique combination of metabolic stability , hydrogen-bonding potential (via the ring oxygen and nitrogen), and geometric rigidity that mimics the twisted conformation required for binding to targets like Tubulin and HSP90.

This guide provides a technical comparison of isoxazole derivatives against standard pharmacophores, supported by SAR (Structure-Activity Relationship) data and validated experimental protocols.[1]

Comparative Performance Guide

Case Study A: Tubulin Polymerization Inhibitors

The Challenge: Combretastatin A-4 (CA-4) is a potent tubulin inhibitor but suffers from rapid cis-to-trans isomerization in vivo, rendering it inactive. The Solution: Replacing the olefinic bridge with a 3,4-diarylisoxazole scaffold locks the bioactive cis-conformation.

Comparative Data: Isoxazole vs. Alternatives

The following table compares the inhibitory concentration (IC50) of isoxazole derivatives against the parent natural product (CA-4) and pyrazole bioisosteres in human cancer cell lines (e.g., MCF-7, HeLa).

Scaffold TypeRepresentative CompoundTarget Binding (Tubulin)IC50 (MCF-7 Breast Cancer)Metabolic StabilityKey SAR Insight
Stilbene (Parent) Combretastatin A-4High (Colchicine Site)~0.002 µM (2 nM)Low (Isomerizes)Potent but chemically unstable.
Isoxazole Compound 8 (3,4-Diaryl)Very High 0.001 µM (1 nM) High The O-N bond creates a dipole that mimics the cis-olefin geometry perfectly.
Pyrazole Compound 11aModerate~0.15 - 1.2 µMHighNH group can act as H-bond donor, but often reduces lipophilicity compared to isoxazole.
Isoxazoline Compound 16aModerate9.15 µMModerateReduced planarity (sp3 carbons) often decreases potency compared to fully aromatic isoxazoles.

Critical Insight: While pyrazoles are stable, isoxazoles frequently outperform them in potency for tubulin targeting because the isoxazole ring's electronegativity profile better mimics the electrostatic environment of the CA-4 bridge without introducing a hydrogen bond donor (NH) that might clash with the hydrophobic pocket of tubulin.

Case Study B: HSP90 Inhibitors

The Challenge: HSP90 ATPase activity drives oncogenic protein folding. The Solution: Resorcinol-isoxazole hybrids (e.g., Luminespib/NVP-AUY922 ) fit the ATP-binding pocket.

  • Performance: Luminespib (Isoxazole core) exhibits IC50 values <10 nM in multiple lines, outperforming early purine-scaffold inhibitors (IC50 >1 µM).

Deep-Dive SAR Analysis

The anticancer potency of isoxazoles is strictly governed by substitution patterns. The 3,4-regioisomer is generally superior for tubulin inhibition, while the 5-position modulates solubility.

SAR Logic Map

The following diagram illustrates the decision matrix for optimizing isoxazole derivatives.

SAR_Logic Core Isoxazole Core (Scaffold) Pos3 Position 3 (C3) (Aryl Ring A) Core->Pos3 Pos4 Position 4 (C4) (Aryl Ring B) Core->Pos4 Pos5 Position 5 (C5) (Solubility/ steric) Core->Pos5 Effect3 Must be 3,4,5-trimethoxyphenyl (Mimics CA-4 Ring A) Pos3->Effect3 Effect4 4-methoxyphenyl or 3-hydroxy-4-methoxyphenyl (H-bonding with Cys241) Pos4->Effect4 Effect5 Small groups (Me, NH2) preferred. Bulky groups reduce Tubulin affinity. Pos5->Effect5 Outcome High Potency (nM range) Effect3->Outcome Effect4->Outcome Effect5->Outcome

Figure 1: Structural optimization logic for 3,4-diarylisoxazole tubulin inhibitors. Note the strict requirement for the trimethoxy motif at C3.

Mechanistic Detail
  • C3-Aryl (Ring A): The 3,4,5-trimethoxy substitution is non-negotiable for tubulin binding. It fits into the hydrophobic pocket of β-tubulin.

  • C4-Aryl (Ring B): Needs an electron-donating group (EDG) like -OMe or -OH. The isoxazole ring holds these two aryl rings at a dihedral angle of ~50–60°, preventing the molecule from flattening, which is essential for fitting the "bent" colchicine site.

  • Electronic Effect: The isoxazole oxygen acts as a weak H-bond acceptor, interacting with the backbone of the target protein (e.g., Val186 in HSP90).

Mechanism of Action: Tubulin Destabilization

Isoxazole agents function primarily as Microtubule Destabilizing Agents (MDAs). By binding to the colchicine site, they prevent the polymerization of tubulin dimers into microtubules, leading to G2/M cell cycle arrest.

MOA_Pathway Drug Isoxazole Agent (e.g., Cmpd 8) Target β-Tubulin (Colchicine Site) Drug->Target Binds with high affinity Action Inhibition of Polymerization Target->Action Prevents dimer addition Check Spindle Checkpoint Activation Action->Check Arrest G2/M Phase Arrest Check->Arrest Death Apoptosis (Caspase 3/7 Activation) Arrest->Death Prolonged arrest

Figure 2: Signaling cascade triggered by isoxazole-based tubulin inhibitors leading to apoptotic cell death.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis (Nitrile Oxide Cycloaddition)

Objective: To synthesize 3,4-diarylisoxazoles with high regioselectivity. Rationale: Traditional condensation methods often yield mixtures. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes/enamines is the gold standard.

  • Preparation of Chloroxime: React the appropriate benzaldehyde (Ring A precursor) with hydroxylamine hydrochloride to form the oxime. Chlorinate using N-chlorosuccinimide (NCS) in DMF at 25°C.

  • In Situ Nitrile Oxide Generation: Dissolve the chloroxime in DCM. Add Triethylamine (Et3N) dropwise. This generates the unstable nitrile oxide dipole in situ.

  • Cycloaddition: Immediately add the appropriate phenylacetylene or enamine (Ring B precursor).

  • Reflux: Stir at reflux (40–60°C) for 6–12 hours.

  • Purification: The 3,5-disubstituted isomer is often a byproduct. Purify the desired 3,4-isomer via column chromatography (Hexane/EtOAc gradient).

    • QC Check: Verify regiochemistry using NOESY NMR (Look for correlation between Ring B protons and the isoxazole C5-H).

Protocol B: Tubulin Polymerization Assay (Fluorescence)

Objective: To confirm the mechanism of action is direct tubulin inhibition, distinguishing it from general cytotoxicity.

  • Reagent Prep: Use >99% pure tubulin from bovine brain (lyophilized). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Reporter: Add DAPI or a specific fluorophore (e.g., Cytoskeleton™ kit reporter) that fluoresces only when bound to polymerized microtubules.

  • Incubation:

    • Control: Tubulin + GTP + DMSO (Vehicle).

    • Test: Tubulin + GTP + Isoxazole Agent (at 3 µM and 10 µM).

    • Reference: Tubulin + GTP + Colchicine (Positive Control).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes in a kinetic plate reader.

  • Data Analysis:

    • Vmax: Calculate the maximum rate of polymerization.

    • Result: A potent isoxazole inhibitor will show a flat line (similar to Colchicine), while the control will show a sigmoidal growth curve.

References

  • Wang, L., et al. (2002). "Synthesis and biological evaluation of 3,4-diarylisoxazoles as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link

  • Eccles, S. A., et al. (2008). "NVP-AUY922: A novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis." Cancer Research.[2] Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Bhatia, R., et al. (2025).[3] "Recent progress in the development of HSP90 inhibitors: structure-activity relationship and biological evaluation studies." Molecular Diversity. Link

  • Zou, Y., et al. (2023). "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review." Molecules. Link

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A Researcher's Guide to Comparative Docking Studies of Isoxazole Derivatives on COX-1 and COX-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical walkthrough for conducting comparative molecular docking studies of isoxazole derivatives against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). It is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to investigate the selective inhibition of these crucial enzymes.

Introduction: The Significance of COX Isoforms and Isoxazole Inhibitors

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme responsible for the biosynthesis of prostanoids, which include prostaglandins and thromboxane.[1] There are two primary isoforms, COX-1 and COX-2, which, despite sharing about 65% amino acid sequence homology and having nearly identical catalytic sites, play distinct physiological roles.[1][2]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for "housekeeping" functions such as protecting the gastrointestinal mucosa and maintaining kidney function.[][4]

  • COX-2 is an inducible enzyme, with its expression significantly increasing in response to inflammation, pain, and fever.[][5]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while the common side effects, like gastrointestinal issues, are linked to the inhibition of COX-1.[6] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory benefits with fewer side effects.[5][7]

Isoxazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory properties.[8][9] Several studies have demonstrated their potential as potent and selective COX-2 inhibitors.[10][11][12] Molecular docking is an invaluable computational tool to predict and analyze the binding interactions of these derivatives with COX-1 and COX-2 at a molecular level, providing insights for the rational design of more effective and selective drugs.[13][14]

The Structural Basis for COX Isoform Selectivity

The ability to design selective COX-2 inhibitors stems from subtle but critical structural differences in the active sites of the two isoforms.[15] The most significant difference is the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2.[1] This substitution creates a hydrophobic side-pocket in the COX-2 active site that is not present in COX-1.[1] Selective inhibitors, often called "coxibs," are designed to be bulky enough to bind to this side-pocket, a steric hindrance that prevents them from fitting as effectively into the narrower active site of COX-1.[1][5]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

This section outlines a detailed protocol for performing a comparative docking study using widely accessible and validated computational tools such as AutoDock Vina for docking and PyMOL for visualization.

Essential Software and Resources
  • Molecular Visualization Tool: or [16]

  • Docking Software: [17][18]

  • Ligand and Protein Preparation Tool: [19]

  • Protein Structure Database: [18]

  • Ligand Structure Database: [19]

Experimental Protocol

The initial and crucial step is to obtain and prepare the 3D crystal structures of the target proteins, COX-1 and COX-2.

  • Download Crystal Structures:

    • Navigate to the RCSB PDB database.

    • For human COX-1, a suitable entry is PDB ID: 6Y3C .[20][21][22]

    • For human COX-2, a suitable entry is PDB ID: 5KIR (in complex with a known inhibitor).[23]

    • Download the PDB files for both structures.

  • Prepare the Receptor:

    • Open the downloaded PDB file in a molecular visualization tool like PyMOL or AutoDock Tools.[24]

    • Remove Unnecessary Molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.[25][26]

    • Select the Correct Chain: PDB files can contain multiple protein chains; for docking, a single chain is typically used.[27]

    • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.[18][24]

    • Assign Charges: Assign Kollman charges to the protein atoms.[18]

    • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[18][28]

The isoxazole derivatives to be studied (the ligands) must also be prepared for docking.

  • Obtain Ligand Structures:

    • The 2D or 3D structures of the isoxazole derivatives can be drawn using chemical drawing software or downloaded from databases like PubChem.[19]

  • Energy Minimization:

    • Perform energy minimization on the ligand structures to obtain a stable, low-energy conformation. This can be done using various chemistry software packages.

  • Define Torsions and Save as PDBQT:

    • Open the energy-minimized ligand file in AutoDock Tools.

    • The software will automatically detect rotatable bonds.

    • Save the prepared ligand in the PDBQT format.[19][29]

With the prepared protein and ligands, the docking simulation can now be performed.

  • Define the Grid Box:

    • The grid box defines the search space for the docking algorithm within the protein's active site.

    • For a known target, the grid box should be centered on the co-crystallized ligand from the original PDB file.[13][16]

    • The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.[30]

  • Create the Configuration File:

    • Create a text file that specifies the input protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.[25]

  • Run AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[25]

    • Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[17]

Visualization and Data Analysis

The final step is to analyze the docking results to understand the binding interactions and compare the selectivity of the isoxazole derivatives.

  • Analyze Binding Affinities:

    • The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding interaction.[31][32]

  • Visualize Binding Poses:

    • Use PyMOL or another visualization tool to open the docked protein-ligand complex.[33]

    • Analyze the 3D orientation of the ligand within the active site.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.[34]

  • Comparative Analysis:

    • Compare the binding affinities of each isoxazole derivative for COX-1 and COX-2.

    • Visually compare the binding poses in both enzymes to understand the structural basis for any observed selectivity. For selective inhibitors, look for interactions with the side-pocket residues in COX-2.

Visualizing Key Concepts and Workflows

The Cyclooxygenase (COX) Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane PGH2->Prostaglandins_Thromboxane Physiological_Functions Homeostatic Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxane->Physiological_Functions via COX-1 Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain via COX-2

Caption: Simplified diagram of the COX pathway.

Comparative Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB_Download 1. Download Protein Structures (COX-1 & COX-2 from PDB) Protein_Prep 3. Prepare Protein Structures (Remove water, add hydrogens) PDB_Download->Protein_Prep Ligand_Prep 2. Prepare Ligand Structures (Isoxazole Derivatives) Run_Vina 5. Run Docking Simulation (AutoDock Vina) Ligand_Prep->Run_Vina Grid_Gen 4. Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Gen Grid_Gen->Run_Vina Analyze_Scores 6. Analyze Binding Affinities Run_Vina->Analyze_Scores Visualize_Poses 7. Visualize Binding Poses (PyMOL/Chimera) Analyze_Scores->Visualize_Poses Compare 8. Comparative Analysis (COX-1 vs. COX-2) Visualize_Poses->Compare

Caption: Step-by-step workflow for the comparative docking study.

Data Presentation: Hypothetical Docking Results

The following table presents hypothetical docking results for a series of isoxazole derivatives against COX-1 and COX-2. The binding affinity is given in kcal/mol, and the selectivity index (SI) is calculated as the ratio of the COX-1 binding affinity to the COX-2 binding affinity. A higher SI value indicates greater selectivity for COX-2.

Compound IDCOX-1 Binding Affinity (kcal/mol)COX-2 Binding Affinity (kcal/mol)Selectivity Index (SI)Key Interacting Residues (COX-2)
Isoxazole-A-7.2-8.91.24Arg513, Val523, Ser353
Isoxazole-B-6.8-9.51.40Arg513, Val523, Phe518
Isoxazole-C-7.5-10.21.36Tyr385, Arg513, Val523
Celecoxib (Control)-8.1-11.51.42His90, Arg513, Val523

Discussion and Future Perspectives

The comparative docking study provides valuable insights into the potential of isoxazole derivatives as selective COX-2 inhibitors. By analyzing the binding affinities and interaction patterns, researchers can identify promising lead compounds for further development. For instance, derivatives that show strong interactions with the Val523 residue in the COX-2 side-pocket are likely to exhibit higher selectivity.

Future work could involve synthesizing the most promising derivatives and validating the computational predictions through in vitro enzyme inhibition assays.[11][12] Additionally, molecular dynamics simulations can be employed to study the stability of the protein-ligand complexes over time, providing a more dynamic picture of the binding interactions.

By integrating computational and experimental approaches, the development of novel, potent, and selective COX-2 inhibitors based on the isoxazole scaffold can be significantly accelerated.

References

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  • Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Zarour, A. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. [Link]

  • Dornblaser, E. R., & Gingles, C. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

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  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-phenylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Methyl 3-phenylisoxazole-4-carboxylate. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just instructions, but the rationale behind them, ensuring a deep understanding of the necessary precautions.

Hazard Assessment of Methyl 3-phenylisoxazole-4-carboxylate

Based on data from analogous compounds such as 3-Phenylisoxazole-5-carboxylic Acid, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, and other phenylisoxazole derivatives, Methyl 3-phenylisoxazole-4-carboxylate should be handled as a substance that is potentially harmful if swallowed, and can cause skin and serious eye irritation.[4][5] Phenylisoxazole compounds may also cause respiratory irritation. Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to ensure your safety when handling Methyl 3-phenylisoxazole-4-carboxylate. The following table summarizes the minimum required PPE.

PPE Category Item Specification & Rationale
Eye & Face Protection Chemical Safety GogglesMust be worn at all times to protect against potential splashes, which may cause serious eye irritation.[2][4]
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use.[2]
Body Protection Flame-Resistant Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing from accidental splashes.[2]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to control vapor and dust exposure.[1][2]
NIOSH-Approved RespiratorIf a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][2]
Foot Protection Closed-Toe ShoesRequired to protect feet from spills and falling objects.[2]

Operational Plan: From Preparation to Disposal

Adherence to a strict operational plan is essential for minimizing risk and ensuring a safe laboratory environment.

Preparation and Handling

Engineering Controls are the First Line of Defense: Your primary safeguard is to handle Methyl 3-phenylisoxazole-4-carboxylate within a certified chemical fume hood.[1][2] This engineering control is fundamental to minimizing inhalation exposure. Ensure the fume hood is functioning correctly before commencing any work. An emergency eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Handling Protocol:

  • Glove Inspection: Before use, meticulously inspect your chemical-resistant gloves for any signs of degradation or punctures.

  • Donning PPE: Put on your lab coat, followed by safety goggles and any additional face protection. Finally, don your gloves, ensuring the cuffs of your lab coat are tucked into the gloves.

  • Dispensing: Conduct all weighing and dispensing of the compound inside the chemical fume hood to contain any dust or vapors.[1]

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[4][5] Contaminated clothing should be removed and washed before reuse.[4][5]

Emergency Procedures: Spill Response

In the event of a spill, your immediate actions are critical.

  • Small Spills: For minor spills contained within the fume hood, use an inert absorbent material like vermiculite or sand to contain the substance.[1] Sweep the absorbed material into a sealed, airtight container for disposal, taking care not to generate dust.[4]

  • Large Spills: In the case of a larger spill, evacuate the immediate area and alert your colleagues and laboratory safety officer.[1]

Disposal Plan

Proper disposal is a crucial final step in the safe handling of this chemical.

  • Waste Collection: All waste material containing Methyl 3-phenylisoxazole-4-carboxylate must be collected in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all federal, state, and local regulations.[4] Do not mix with other waste streams unless explicitly permitted. You may be able to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling Methyl 3-phenylisoxazole-4-carboxylate assess_hazards Assess Hazards: - Skin Irritation - Serious Eye Irritation - Potential Inhalation Hazard start->assess_hazards eye_protection Eye Protection: Chemical Safety Goggles assess_hazards->eye_protection Eye Irritant hand_protection Hand Protection: Nitrile or Neoprene Gloves assess_hazards->hand_protection Skin Irritant body_protection Body Protection: Lab Coat assess_hazards->body_protection Skin Contact respiratory_protection Respiratory Protection: Work in Fume Hood assess_hazards->respiratory_protection Inhalation Risk final_check Final Check: - All PPE correctly donned? - Fume hood operational? - Emergency equipment accessible? eye_protection->final_check hand_protection->final_check body_protection->final_check respiratory_protection->final_check end Proceed with Handling final_check->end Yes

Caption: PPE Selection Workflow for Handling Methyl 3-phenylisoxazole-4-carboxylate.

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole. Benchchem.
  • WARNING. Greenbook.net.
  • SAFETY DATA SHEET - 3-Phenylisoxazole-5-carboxylic Acid. TCI Chemicals.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Methyl-5-phenylisoxazole-4-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Sigma-Aldrich.
  • Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.